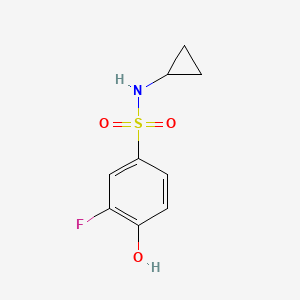
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of 2-fluorobenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Amines, Thiols
Major Products
Oxidation: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid
Reduction: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
科学的研究の応用
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism of action of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.
類似化合物との比較
Similar Compounds
- 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(2-Fluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Uniqueness
1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of fluorine atoms on both the benzyl and phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the aldehyde group at the 4-position of the pyrazole ring also adds to its uniqueness, providing a reactive site for further chemical modifications.
特性
分子式 |
C17H12F2N2O |
|---|---|
分子量 |
298.29 g/mol |
IUPAC名 |
5-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C17H12F2N2O/c18-15-7-5-12(6-8-15)17-14(11-22)9-20-21(17)10-13-3-1-2-4-16(13)19/h1-9,11H,10H2 |
InChIキー |
MQFVVXVZEVYNNM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-3-fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13720978.png)

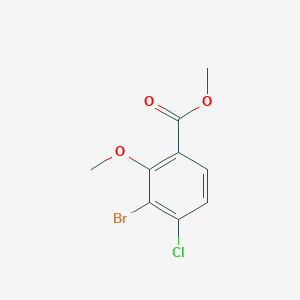
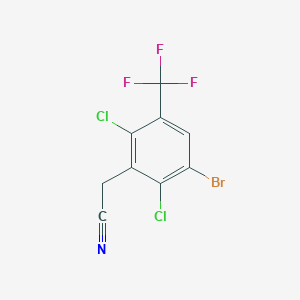
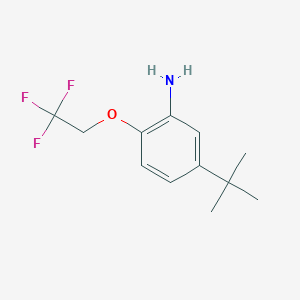
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)ethenyl]phenoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]acetamide](/img/structure/B13720999.png)
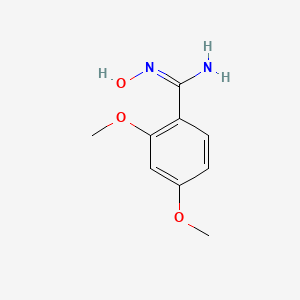


![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)

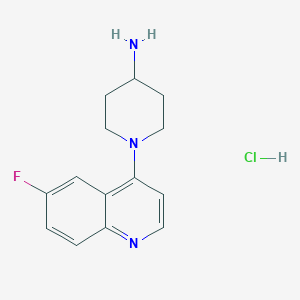
![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
